Vitamin K5 hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Vitamin K5 hydrochloride, also known as Synkamin hydrochloride, is a menadione analog . It primarily targets the Pyruvate Kinase M2 (PKM2) enzyme . PKM2 is a key enzyme in the glycolytic pathway, which is crucial for energy production in cells .
Mode of Action
This compound interacts with its target, PKM2, by inhibiting its activity . This interaction suggests that the compound has an affinity for sulfhydryl groups, which are necessary for the activity of certain enzymes . The sulfhydryl groups of yeast cells were reduced quantitatively when they were exposed to Vitamin K5 .
Biochemical Pathways
The inhibition of PKM2 by this compound affects the glycolytic pathway . This pathway is responsible for the conversion of glucose into pyruvate, releasing energy in the form of ATP. By inhibiting PKM2, this compound disrupts this energy production process . Additionally, Vitamin K plays a role in the regulation of blood coagulation, prevention of vascular calcification, bone metabolism, and modulation of cell proliferation .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is water-soluble and can be administered parenterally without the need for emulsifiers . This property enhances its bioavailability.
Result of Action
The primary result of this compound’s action is the prevention of bleeding caused by vitamin K deficiency . It achieves this by inhibiting PKM2, thereby disrupting the glycolytic pathway and affecting energy production in cells . Additionally, it has been studied for its potential as a food preservative due to its ability to prevent the growth of different molds and bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by pH levels. It breaks down in aqueous solutions via oxidation, which is quite fast at neutral pH . Furthermore, its efficacy as an antimicrobial agent may vary depending on the specific microbial environment .
Biochemical Analysis
Biochemical Properties
Vitamin K5 hydrochloride plays a significant role in various biochemical reactions. It is a specific inhibitor of pyruvate kinase M2 (PKM2), with an IC50 value of 28 μM . This inhibition affects the glycolytic pathway, leading to reduced glucose consumption and lactate production in cells. Additionally, this compound induces apoptosis in colon 26 cells by increasing caspase-3 activity . The compound also interacts with reactive oxygen species (ROS), generating superoxide anion radicals and hydroxyl radicals under ultraviolet A (UVA) irradiation .
Cellular Effects
This compound exerts notable effects on various cell types and cellular processes. It enhances the antimicrobial activity of UVA light against several bacterial species, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae . In cancer cells, such as colon 26 cells, this compound induces apoptosis and inhibits cell proliferation . The compound also affects cell signaling pathways by modulating the activity of PKM2, which plays a crucial role in cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with PKM2, leading to the inhibition of this enzyme’s activity . This inhibition disrupts the glycolytic pathway, resulting in decreased glucose consumption and lactate production. Additionally, this compound generates ROS under UVA irradiation, which contributes to its antimicrobial and anticancer effects . The compound also induces apoptosis in cancer cells by activating caspase-3, a key enzyme in the apoptotic pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as light exposure and temperature . Long-term studies have shown that this compound maintains its antimicrobial and anticancer properties over extended periods, although its efficacy may decrease with prolonged exposure to light . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function remain consistent over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and anticancer properties without significant toxicity . At higher doses, this compound can cause adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with PKM2 . By inhibiting PKM2, the compound disrupts the glycolytic pathway, leading to altered metabolic flux and reduced lactate production . Additionally, this compound generates ROS, which can affect various metabolic processes within cells . The compound’s impact on metabolic pathways highlights its potential as a therapeutic agent in cancer and infection control .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound is primarily transported in lipoproteins, such as high-density lipoproteins (HDL) and low-density lipoproteins (LDL) . This transport mechanism facilitates its distribution to various tissues, where it can exert its antimicrobial and anticancer effects . The localization and accumulation of this compound within specific tissues are crucial for its therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with PKM2 and other biomolecules . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . This subcellular localization is essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vitamin K5 (hydrochloride) can be synthesized from vitamin K3 (2-methyl-1,4-naphthoquinone). The process involves the direct oxidation of 2-methyl-naphthalene to produce vitamin K3, which is then converted to vitamin K5 through a series of chemical reactions . The reaction conditions typically involve the use of appropriate solvents and reducing agents to prevent oxidation and precipitation .
Industrial Production Methods: In industrial settings, the production of vitamin K5 (hydrochloride) follows a similar synthetic route. The process is optimized to achieve high purity and yield. The use of gas chromatography has been employed to determine the purity and concentration of the final product .
Chemical Reactions Analysis
Types of Reactions: Vitamin K5 (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s hydroxyl and amino groups make it reactive under different conditions .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions include different quinone and hydroquinone derivatives, which have varying biological activities .
Scientific Research Applications
Vitamin K5 (hydrochloride) has a wide range of scientific research applications:
Comparison with Similar Compounds
Vitamin K5 (hydrochloride) is unique among the vitamin K family due to its strong antimicrobial properties. Similar compounds include:
Vitamin K1 (phylloquinone): Primarily involved in blood coagulation and bone metabolism.
Vitamin K2 (menaquinone): Involved in cardiovascular health and bone metabolism.
Vitamin K3 (menadione): A synthetic form used in animal feed and as a precursor for other vitamin K derivatives.
Vitamin K5 (hydrochloride) stands out due to its dual role as an antimicrobial agent and a photosensitizer, making it valuable in both medical and industrial applications .
Properties
IUPAC Name |
4-amino-2-methylnaphthalen-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13;/h2-6,13H,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRUOHAYVULQID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
83-70-5 (Parent) | |
Record name | Vitamin K5 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80883252 | |
Record name | 4-Amino-2-methyl-1-naphthol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130-24-5 | |
Record name | 4-Amino-2-methyl-1-naphthol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vitamin K5 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vitamin k5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41793 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Naphthalenol, 4-amino-2-methyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Amino-2-methyl-1-naphthol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3-methyl-1-naphthylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.532 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VITAMIN K5 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ4D3O924J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.